7-fluoro-2-methyl-N-[4-(1H-pyrrol-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide
Description
7-fluoro-2-methyl-N-[4-(1H-pyrrol-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with a fluoro group, a methyl group, and a carboxamide group
Properties
IUPAC Name |
7-fluoro-2-methyl-N-[4-(1H-pyrrol-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4OS/c1-10-7-13(12-5-4-11(19)8-15(12)21-10)17(24)23-18-22-16(9-25-18)14-3-2-6-20-14/h2-9,20H,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKMMBOBDZQXNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)F)C(=O)NC3=NC(=CS3)C4=CC=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-2-methyl-N-[4-(1H-pyrrol-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the fluoro and methyl groups. The carboxamide group is then introduced through an amide coupling reaction. The pyrrole and thiazole rings are incorporated through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to minimize side reactions and improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-fluoro-2-methyl-N-[4-(1H-pyrrol-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents .
Scientific Research Applications
7-fluoro-2-methyl-N-[4-(1H-pyrrol-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 7-fluoro-2-methyl-N-[4-(1H-pyrrol-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
7-fluoroquinoline derivatives: These compounds share the quinoline core and fluoro substitution but may differ in other substituents.
Thiazole-containing compounds: Similar in containing the thiazole ring, these compounds may have different core structures.
Pyrrole derivatives: Compounds with a pyrrole ring that may have different functional groups attached.
Uniqueness
7-fluoro-2-methyl-N-[4-(1H-pyrrol-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide is unique due to its combination of a quinoline core with fluoro, methyl, carboxamide, pyrrole, and thiazole groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
